![molecular formula C9H18B2O6 B14655117 2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane CAS No. 52876-41-2](/img/structure/B14655117.png)
2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[555]heptadecane is a chemical compound with the molecular formula C9H18B2O6 It is known for its unique structure, which includes a bicyclic framework with boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane typically involves the reaction of boron-containing precursors with oxygen-containing ligands. One common method includes the reaction of boronic acids with polyether ligands under controlled conditions to form the desired bicyclic structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen complexes.
Reduction: Reduction reactions can lead to the formation of boron-hydride species.
Substitution: The compound can participate in substitution reactions where ligands attached to boron are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Boron-oxygen complexes.
Reduction: Boron-hydride species.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane involves its ability to form stable complexes with various molecules. The boron atoms in the compound can coordinate with electron-rich species, while the oxygen atoms provide additional stability through hydrogen bonding and electrostatic interactions. This dual functionality allows the compound to interact with a wide range of molecular targets and pathways, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another bicyclic compound with a similar structure but contains nitrogen atoms instead of boron.
2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane: Similar structure but contains antimony atoms instead of boron.
Uniqueness
2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[555]heptadecane is unique due to its boron-oxygen framework, which imparts distinct chemical reactivity and stability
Properties
CAS No. |
52876-41-2 |
|---|---|
Molecular Formula |
C9H18B2O6 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
2,6,8,12,13,17-hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/C9H18B2O6/c1-4-12-10-14-6-2-7-15-11(13-5-1)17-9-3-8-16-10/h1-9H2 |
InChI Key |
HVADOKLFJOWJHN-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCCOB(OCCCO1)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
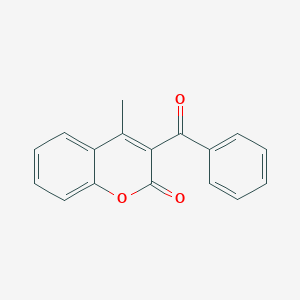
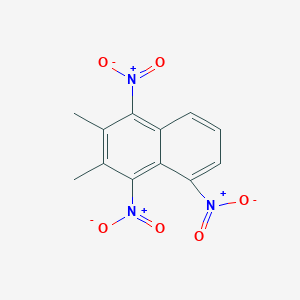
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
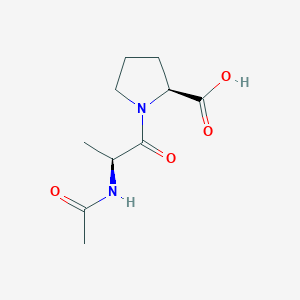
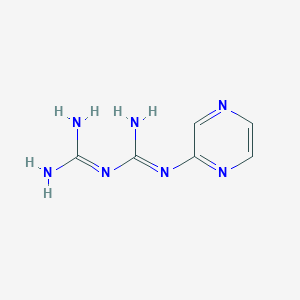
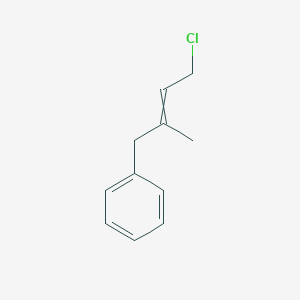

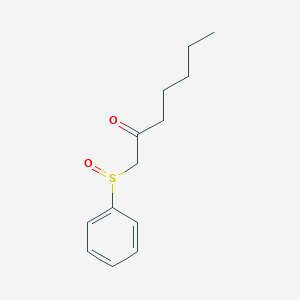
![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
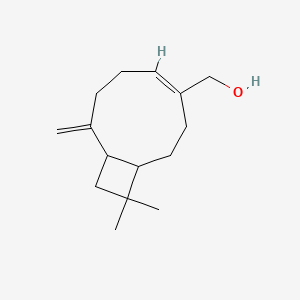
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
